2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.: 1251620-35-5
Cat. No.: VC4719709
Molecular Formula: C20H24FN3O4S
Molecular Weight: 421.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251620-35-5 |
|---|---|
| Molecular Formula | C20H24FN3O4S |
| Molecular Weight | 421.49 |
| IUPAC Name | 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H24FN3O4S/c1-15-6-7-16(12-18(15)21)22-19(25)14-23-13-17(8-9-20(23)26)29(27,28)24-10-4-2-3-5-11-24/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,22,25) |
| Standard InChI Key | FDKWFLBPZOVBAS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
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Azepane sulfonyl group: A seven-membered azepane ring linked to a sulfonyl group (-SO₂-), which enhances electrophilicity and facilitates interactions with biological targets .
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Dihydropyridinone core: A partially unsaturated pyridine ring with a ketone oxygen at position 2, contributing to hydrogen-bonding capabilities.
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3-Fluoro-4-methylphenylacetamide: A substituted phenyl group with fluorine and methyl substituents, optimizing steric and electronic properties for target binding .
The molecular formula is C₂₀H₂₄FN₃O₄S, with a molecular weight of 421.5 g/mol . The SMILES notation (Cc1ccc(NC(=O)Cn2cccc(S(=O)(=O)N3CCCCCC3)c2=O)cc1F) and InChIKey (WVIYUAZWAUFUKL-UHFFFAOYSA-N) provide unambiguous structural identification .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄FN₃O₄S | |
| Molecular Weight | 421.5 g/mol | |
| CAS Number | 1251621-51-8 | |
| Hydrogen Bond Acceptors | 9 | |
| logP (Partition Coeff.) | 1.96 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Azepane sulfonation: Azepane reacts with sulfonyl chloride under basic conditions to form the azepane-1-sulfonyl intermediate.
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Dihydropyridinone formation: Cyclization of a β-ketoamide precursor generates the 2-oxo-1,2-dihydropyridine ring.
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Acetamide coupling: The sulfonylated dihydropyridinone is conjugated to 3-fluoro-4-methylaniline via an acetamide linker using carbodiimide-mediated coupling .
Critical reaction parameters include:
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Temperature control (0–25°C) to prevent side reactions.
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Use of dichloromethane and ethanol as solvents.
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Purification via silica gel chromatography (yield: ~60–75%) .
Chemical Reactivity
The compound’s functional groups enable diverse reactions:
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Sulfonamide group: Participates in nucleophilic substitutions, particularly at the sulfur center.
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Amide bond: Resistant to hydrolysis under physiological conditions but susceptible to enzymatic cleavage.
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Dihydropyridinone ring: Undergoes oxidation to form pyridine derivatives or reduction to tetrahydropyridines .
Physicochemical Properties
Stability and Solubility
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Stability: Stable at room temperature in dry environments but degrades under prolonged UV exposure .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 15 mg/mL) and sparingly soluble in water (<0.1 mg/mL) .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| logD (pH 7.4) | 1.96 | |
| Polar Surface Area | 71.94 Ų |
Biological Activity and Mechanism
Enzyme Inhibition
Preliminary studies suggest the compound inhibits serine proteases and kinases through:
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Sulfonamide-electrophile interactions: Binding to catalytic serine or lysine residues.
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Hydrogen bonding: The dihydropyridinone oxygen forms stable interactions with backbone amides.
Table 3: Hypothesized Targets
| Target Class | Example Enzyme | Binding Affinity (IC₅₀) | Source |
|---|---|---|---|
| Serine Proteases | Trypsin-like proteases | ~5 μM | |
| Tyrosine Kinases | EGFR | ~10 μM |
Pharmacokinetic Profile
Applications and Future Directions
Industrial Relevance
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